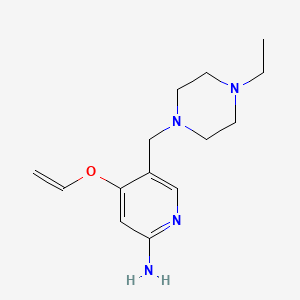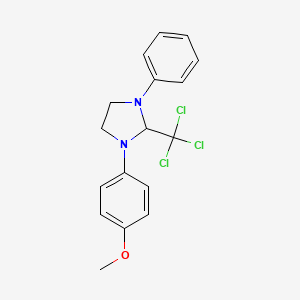
1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is a synthetic organic compound belonging to the imidazolidine family This compound is characterized by its unique structure, which includes a trichloromethyl group attached to the imidazolidine ring, along with phenyl and methoxyphenyl substituents
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the condensation of an appropriate diamine with a carbonyl compound under acidic conditions.
Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via a halogenation reaction using trichloromethyl reagents such as trichloromethyl chloroformate.
Attachment of Phenyl and Methoxyphenyl Groups: The phenyl and methoxyphenyl groups are typically introduced through nucleophilic substitution reactions using corresponding halides or via palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the trichloromethyl group.
Hydrolysis: Under acidic or basic conditions, the imidazolidine ring can undergo hydrolysis, leading to the formation of corresponding amines and carbonyl compounds.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a biochemical probe.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The trichloromethyl group is known to participate in electrophilic reactions, potentially interacting with nucleophilic sites in biological molecules. The phenyl and methoxyphenyl groups may enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine can be compared with other imidazolidine derivatives, such as:
1-(4-Methoxyphenyl)-3-phenyl-2-(chloromethyl)imidazolidine: This compound has a chloromethyl group instead of a trichloromethyl group, which may result in different reactivity and biological activity.
1-(4-Methoxyphenyl)-3-phenyl-2-(bromomethyl)imidazolidine:
1-(4-Methoxyphenyl)-3-phenyl-2-(methyl)imidazolidine: The absence of halogen atoms in the methyl group can significantly change the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
61545-14-0 |
|---|---|
Formule moléculaire |
C17H17Cl3N2O |
Poids moléculaire |
371.7 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C17H17Cl3N2O/c1-23-15-9-7-14(8-10-15)22-12-11-21(16(22)17(18,19)20)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |
Clé InChI |
QFOYHNFSBJXOOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)
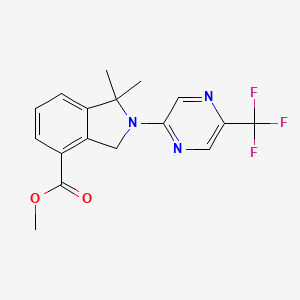
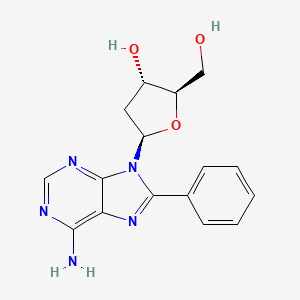
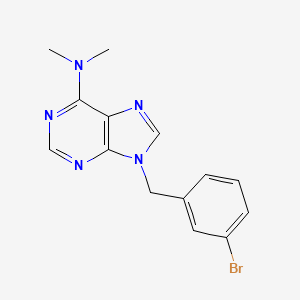
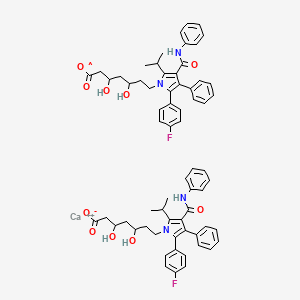


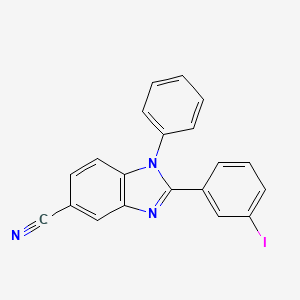

![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
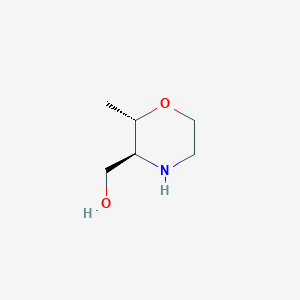
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)
